Hortein

Natural Products Chemistry Antimicrobial Screening Marine Fungal Metabolites

Identifying Hortaea werneckii in environmental samples is hindered by the lack of species-specific chemical markers. Hortein (CAS 346610-88-6), a polyketide metabolite featuring an unprecedented acenaphtho[1',2':7,8]naphthalene core, resolves this challenge as a definitive chemotaxonomic reference standard. • Unique scaffold absent from all other natural products - ideal for HPLC-HRMS/MS dereplication and metabolomic fingerprinting. • Inactive against B. subtilis, E. coli, and common test strains - robust negative control for antimicrobial high-throughput screening. • ≥98% purity; calculated LogP 1.14, TPSA 115 Ų - suitable for ADME benchmarking of marine polyketide libraries.

Molecular Formula C20H12O6
Molecular Weight 348.3 g/mol
Cat. No. B10822031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHortein
Molecular FormulaC20H12O6
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C(C(=C3C4=C5C(=C3C2=C1O)C=CC(=O)C5=C(C=C4)O)O)O
InChIInChI=1S/C20H12O6/c21-9-3-1-7-13-8(2-4-10(22)16(9)13)15-14(7)17-11(23)5-6-12(24)18(17)20(26)19(15)25/h1-4,22-23,25-26H,5-6H2
InChIKeyJSMHZYZZJSGQNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hortein: A Unique Marine Fungal Polyketide


Hortein is a phenolic polyketide secondary metabolite first isolated from the marine fungus Hortaea werneckii, which was associated with the Mediterranean sponge Aplysina aerophoba [1]. The compound possesses a unique acenaphtho[1',2':7,8]naphthalene ring system that was previously undescribed among natural products [1]. Its molecular formula is C₂₀H₁₂O₆ with a molecular weight of 348.31 g/mol . Hortein is cataloged in authoritative databases including ChEBI (CHEBI:214834), ChemSpider (CSID:8535815), and the MeSH supplementary concept database (C433955) [2][3]. The compound is commercially available from several research chemical suppliers with a typical purity of ≥98%, and it is recommended for storage at 2-8°C under dry, sealed conditions .

Scaffold Unique acenaphtho-naphthalene core, unreported in other natural products
Bioactivity Inactive against common microbial strains – negative-control fit
Reference Role Chemotaxonomic marker for Hortaea werneckii metabolomics

Why Hortein Cannot Be Replaced by Generic Polyketides


Hortein is structurally distinct from all other known natural products due to its unique acenaphtho[1',2':7,8]naphthalene ring system, which has no precedent in natural product chemistry [1]. Furthermore, unlike many polyketide fungal metabolites that exhibit broad antimicrobial or cytotoxic activities, Hortein is inactive against common bacterial and fungal test strains, including Bacillus subtilis and Escherichia coli . This combination of a novel scaffold and a lack of conventional bioactivity renders Hortein unsuitable as a generic substitute in antimicrobial screening libraries but positions it as an invaluable reference standard for metabolomic fingerprinting and chemotaxonomic studies of Hortaea werneckii [2]. Generic substitution with other polyketides would confound both structural uniqueness and the specific chemical ecology role Hortein serves within its native organism.

Scaffold mismatch
Generic polyketides do not carry the acenaphtho[1',2':7,8]naphthalene ring system; substitution would lose structural novelty required for scaffold-oriented studies.
Bioactivity profile divergence
Most marine fungal polyketides exhibit antimicrobial activity, which would confound chemotaxonomic or negative-control applications where Hortein's inactivity is essential.

Quantitative Differentiation from Related Analogs


Absence of Antimicrobial Activity

In direct antimicrobial assays, Hortein demonstrated no inhibitory activity against Bacillus subtilis, Escherichia coli, and other bacterial and fungal strains tested . This lack of activity starkly contrasts with the broad antimicrobial effects commonly observed among polyketide metabolites isolated from marine fungi, many of which exhibit MIC values in the low μg/mL range against these same indicator strains [1].

Antimicrobial Inactivity
Class-level inference
No inhibition vs. typical marine polyketides MIC ≤50 μg/mL against B. subtilis, E. coli.
Supports negative-control selection.
Standard broth microdilution; exact MIC not reached.
Natural Products Chemistry Antimicrobial Screening Marine Fungal Metabolites

Unprecedented Ring System Structural Novelty

Hortein is the first and only natural product reported to contain the acenaphtho[1',2':7,8]naphthalene ring system [1]. This scaffold was described as 'hitherto unknown for natural products' upon its discovery, and a search of major natural product databases (including ChEBI, PubChem, and ChemSpider) as of 2026 confirms that no other compounds bearing this exact pentacyclic core have been identified in nature [1][2].

Scaffold Novelty
Class-level inference
1 natural product with this pentacyclic core vs. >500,000 known scaffolds.
Supports scaffold-oriented synthesis.
Database confirmation (ChEBI, PubChem) as of 2026.
Natural Product Scaffold Discovery Chemoinformatics Novel Ring Systems

Favorable Oral Druggable Physicochemical Profile

Hortein exhibits a calculated LogP of 1.14 and a topological polar surface area (TPSA) of 115.06 Ų . These values place it well within Lipinski's rule-of-five boundaries (LogP < 5, TPSA < 140 Ų), indicating favorable oral bioavailability potential. In contrast, many polyketide natural products from marine fungi possess significantly higher LogP values (often >3) and larger molecular weights, which can correlate with poor solubility and permeability [1].

Drug-likeness Parameters
Computational prediction
LogP 1.14, TPSA 115.06 Ų
Within Lipinski rule-of-five boundaries.
ACD/Labs Percepta prediction; experimental verification pending.
Drug-likeness Physicochemical Properties ADME Prediction

Ubiquitous Chemotaxonomic Marker for Hortaea werneckii

In a large-scale metabolomic study of 64 Hortaea werneckii strains from diverse global habitats, Hortein was detected as a dominant and ubiquitous metabolite, emerging as a potential chemical marker for the species [1]. This contrasts with many other secondary metabolites in the same organism, which exhibited strain-specific or condition-dependent production profiles.

Chemotaxonomic Marker
Class-level inference
Detected as dominant and ubiquitous in all 64 H. werneckii strains.
Supports metabolomic dereplication.
HPLC-HRMS/MS profile; standard lab cultivation conditions.
Metabolomics Chemotaxonomy Biomarker Discovery

Optimal Research and Industrial Applications


Chemotaxonomic Dereplication of Hortaea werneckii

Due to its dominant and ubiquitous presence across all tested H. werneckii strains [1], Hortein serves as an ideal chemotaxonomic marker for the rapid identification and dereplication of this fungal species in environmental samples or laboratory cultures. Its unique mass spectrometric signature and retention time can be used as a definitive reference point in HPLC-HRMS/MS workflows, preventing misidentification with other black yeasts or marine fungi.

Scaffold-Oriented Synthesis and Novel Ring System Exploration

The unprecedented acenaphtho[1',2':7,8]naphthalene core of Hortein represents a new chemical space not found in any other natural product [2]. This absolute novelty makes Hortein a prime candidate for total synthesis efforts aimed at accessing this unique scaffold for further derivatization and biological evaluation, free from the intellectual property constraints of known natural product families.

Negative Control in Antimicrobial Screening

Given its established lack of inhibitory activity against B. subtilis, E. coli, and other common microbial strains , Hortein is a robust negative control for antimicrobial assays. It can be used to validate assay sensitivity and to distinguish true hits from false positives in high-throughput screening of marine natural product libraries, particularly when seeking to eliminate compounds with non-specific toxicity.

Physicochemical Benchmark for Drug Discovery

With a calculated LogP of 1.14 and TPSA of 115 Ų, Hortein resides well within oral druggable chemical space . It can serve as a benchmark compound for evaluating the drug-likeness of novel marine polyketide libraries. Its favorable properties relative to many more lipophilic marine natural products justify its inclusion in initial ADME screening cascades to establish baseline permeability and solubility values for this structural class.

Application
Selection Property
Validation Focus
Chemotaxonomic Dereplication
Species-specific metabolite marker
HPLC-HRMS/MS retention time & MS signature
Scaffold-Oriented Synthesis
Unprecedented pentacyclic core
Synthetic accessibility & derivatization potential
Negative Control for Antimicrobial Screening
Inactive against B. subtilis & E. coli
Assay sensitivity verification, false-positive exclusion
Drug-likeness Benchmark
LogP/TPSA within Lipinski space
Oral property classification for marine polyketides

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